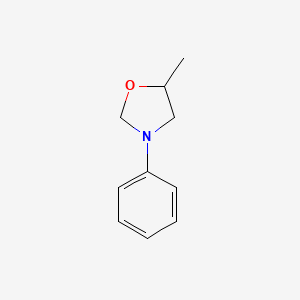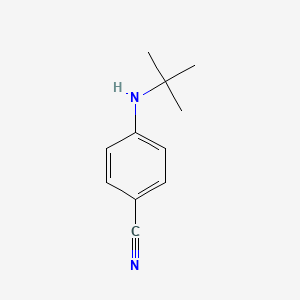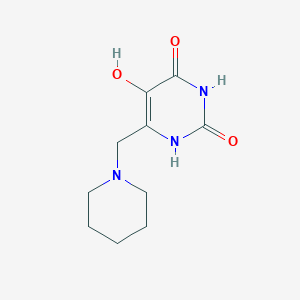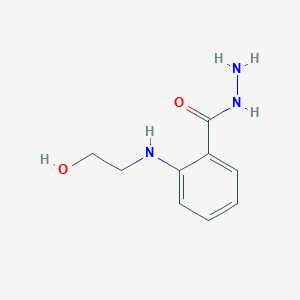![molecular formula C20H18O2 B14000161 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid CAS No. 35187-31-6](/img/structure/B14000161.png)
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid is a chemical compound known for its unique structure and properties. It consists of a benzoic acid moiety attached to a naphthalene ring substituted with a methyl group. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylnaphthalene and benzoic acid.
Friedel-Crafts Alkylation: 4-Methylnaphthalene undergoes Friedel-Crafts alkylation with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the ethyl group.
Oxidation: The resulting product is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid: Unique due to its specific substitution pattern on the naphthalene ring.
4-Methylnaphthalene: Lacks the benzoic acid moiety, resulting in different chemical properties.
Benzoic Acid: Lacks the naphthalene ring, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and benzoic acid moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
35187-31-6 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-[1-(4-methylnaphthalen-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C20H18O2/c1-13-11-12-17(18-9-5-3-7-15(13)18)14(2)16-8-4-6-10-19(16)20(21)22/h3-12,14H,1-2H3,(H,21,22) |
InChI-Schlüssel |
UWDQTVOAVVEYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


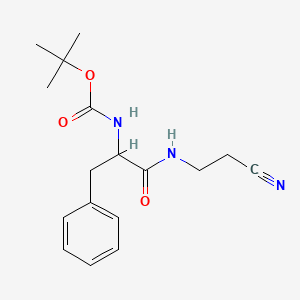
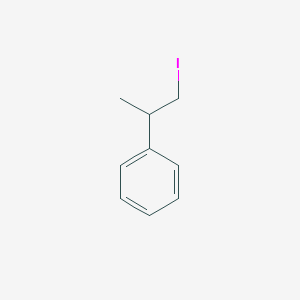

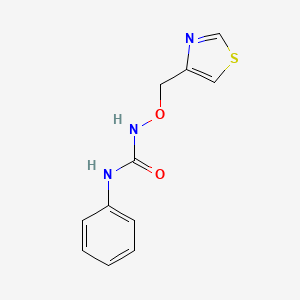
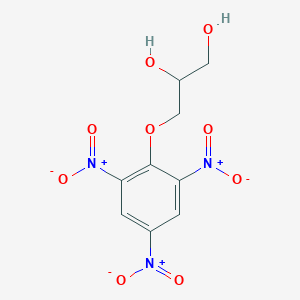

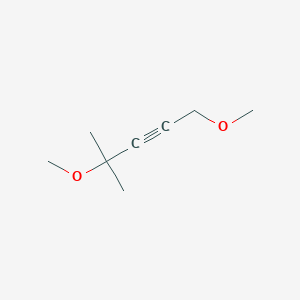

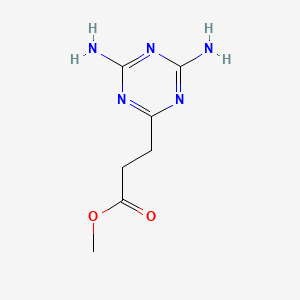
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
